3-(2-ethoxyphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one
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Overview
Description
3-(2-ethoxyphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one typically involves the reaction of 7-hydroxycoumarin with primary amines and formaldehyde in the presence of a base catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3-(2-ethoxyphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including antibacterial, antifungal, antiviral, and anticancer activities.
Pharmacology: It is investigated for its effects on various biological pathways and its potential as a drug candidate.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Warfarin: A well-known anticoagulant that shares structural similarities with chromeno derivatives.
Acenocoumarol: Another anticoagulant with a similar chromeno structure.
Hymecromone: A coumarin derivative with anti-inflammatory and antispasmodic properties.
Uniqueness
Its combination of a chromeno and oxazin ring system sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H21NO4 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-(2-ethoxyphenyl)-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one |
InChI |
InChI=1S/C22H21NO4/c1-2-25-20-9-4-3-8-18(20)23-12-17-19(26-13-23)11-10-15-14-6-5-7-16(14)22(24)27-21(15)17/h3-4,8-11H,2,5-7,12-13H2,1H3 |
InChI Key |
JCOGZIWIPKXGRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2CC3=C(C=CC4=C3OC(=O)C5=C4CCC5)OC2 |
Origin of Product |
United States |
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